

Introduction: The Dual Legacy of a Simple Aromatic

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phenol**

Cat. No.: **B047542**

[Get Quote](#)

Phenol (C_6H_5OH), a seemingly unassuming aromatic organic compound, holds a profound and multifaceted legacy in the annals of scientific discovery and technological advancement.^[1] Initially isolated from the dark, viscous refuse of coal gasification, this volatile, white crystalline solid, once known as carbolic acid, would go on to revolutionize medicine and lay the groundwork for the age of plastics.^{[1][2][3]} Its journey from a foul-smelling industrial byproduct to a cornerstone of modern chemical synthesis is a testament to the relentless pursuit of scientific understanding and its application to solving real-world challenges. This guide provides a comprehensive exploration of the history of **phenol**, from its initial discovery and the key figures who unraveled its properties, to its transformative applications that continue to shape our world.

Part 1: The Discovery and Isolation of Phenol

The story of **phenol**'s discovery is rooted in the burgeoning chemical industry of the 19th century, a period marked by the exploration of coal tar as a source of new organic compounds.

The Initial Discovery by Friedlieb Ferdinand Runge

In 1834, the German analytical chemist Friedlieb Ferdinand Runge first identified **phenol**.^{[1][2]} ^[3] While working with coal tar, a byproduct of the production of coke and coal gas, Runge isolated an impure substance which he named "Karbolsäure" (coal-oil-acid), a nod to its origin and acidic properties.^{[1][2]} Runge's pioneering work, however, did not immediately lead to widespread application, and he is also credited with the discovery of other important organic compounds from coal tar, including aniline and quinoline.^{[4][5]}

Auguste Laurent and the Pure Compound

It was the French chemist Auguste Laurent who, in 1841, first isolated **phenol** in its pure form.
[1][3] Laurent's work was instrumental in characterizing the compound and understanding its chemical nature as a derivative of benzene. In fact, the very name "**phenol**" is derived from "phène," a term Laurent coined for benzene in 1836.[1][3] The name "phénol" was later introduced by French chemist Charles Gerhardt in 1843.[1][3]

Early Production Methods: From Coal Tar to Synthetic Routes

For many years, coal tar remained the primary source for **phenol**.[1] The extraction process typically involved fractional distillation of coal tar, followed by treatment of the appropriate fraction with a caustic alkali solution to form sodium **phenolate**.[6][7] This salt was then acidified to liberate the free **phenol**.[6][7]

The dawn of the 20th century saw the development of the first commercial synthetic routes to **phenol**, driven by increasing industrial demand.[1] Early methods included the hydrolysis of benzenesulfonic acid, a process developed by Bayer and Monsanto.[1]

Part 2: The Evolution of Phenol's Applications

Phenol's journey from a laboratory curiosity to an indispensable industrial chemical is marked by its diverse and impactful applications, spanning from public health to materials science.

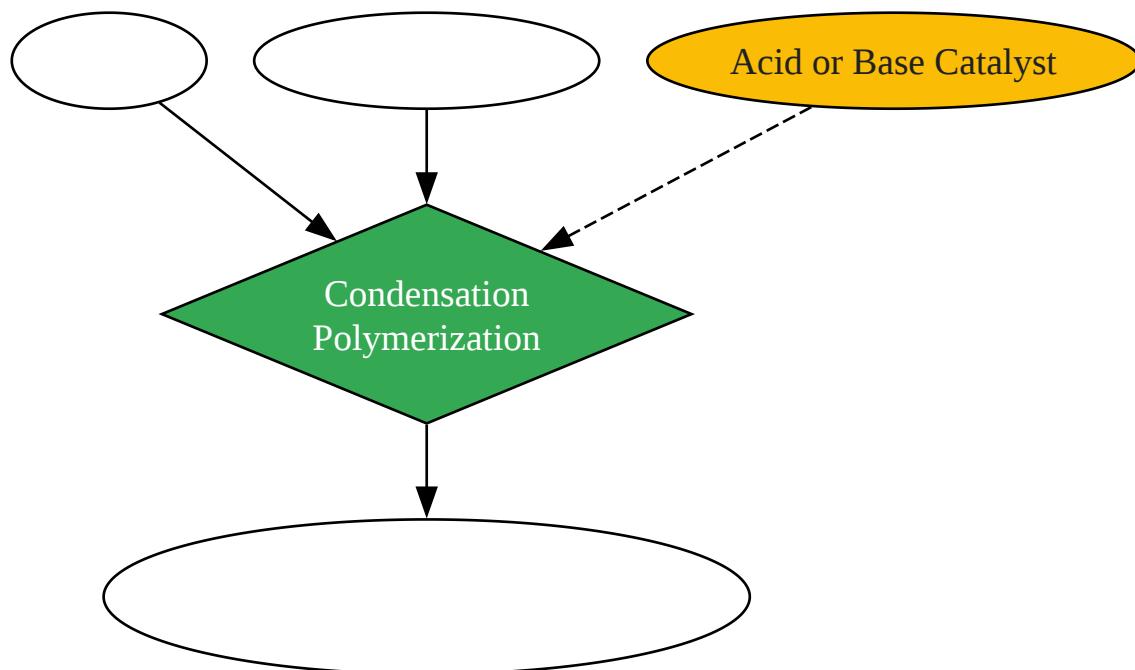
A Revolution in Medicine: Joseph Lister and Antiseptic Surgery

The most celebrated historical application of **phenol** is undoubtedly its role in the birth of antiseptic surgery. In the mid-19th century, post-operative infections were a major cause of mortality.[8] Inspired by Louis Pasteur's germ theory of disease, the British surgeon Joseph Lister began experimenting with carbolic acid (**phenol**) as a means to prevent wound infections.[9][10]

Starting in 1865, Lister used **phenol** to sterilize surgical instruments, the patient's skin, and the surgeon's hands.[8][9] He also applied dressings soaked in carbolic acid to wounds.[8][9] The results were dramatic, with a significant reduction in the incidence of sepsis and gangrene in

his patients.^[9] Lister's pioneering work, published in *The Lancet* in 1867, laid the foundation for modern aseptic surgical techniques and saved countless lives.^[9] While the skin irritation caused by prolonged exposure to **phenol** eventually led to its replacement by less caustic antiseptics, its historical significance in medicine is undeniable.^[1]

Mechanism of Action as an Antiseptic:


Phenol's antimicrobial properties stem from its ability to disrupt microbial cells.^{[11][12]} It achieves this through several mechanisms:

- Protein Denaturation: **Phenol** readily denatures essential proteins and enzymes within microorganisms, disrupting their cellular functions.^{[11][13]}
- Cell Membrane Damage: It damages the cell walls and membranes of bacteria and other microbes, leading to the leakage of intracellular components and eventual cell lysis.^{[11][12]}
- Protoplasmic Poison: In higher concentrations, **phenol** acts as a general protoplasmic poison, effectively killing the microorganisms.^{[12][14]}

The Dawn of the Plastics Age: Bakelite and Beyond

The early 20th century witnessed the emergence of a new and revolutionary application for **phenol**: the production of synthetic plastics. In 1907, the Belgian-American chemist Leo Baekeland created the first commercially successful synthetic plastic, which he named Bakelite.^{[15][16]} This thermosetting resin was produced through the condensation reaction of **phenol** and formaldehyde.^{[16][17]}

Bakelite's properties of being a good electrical insulator and heat-resistant made it an ideal material for a vast range of applications, from electrical components and radio casings to kitchenware and jewelry.^{[16][18]} The success of Bakelite marked the beginning of the modern plastics industry and demonstrated the immense potential of **phenol** as a monomer.

[Click to download full resolution via product page](#)

Modern Industrial Applications: A Versatile Chemical Building Block

Today, **phenol** is a crucial commodity chemical with a global production of millions of tonnes annually.^[1] Its versatility as a precursor makes it indispensable in numerous industrial sectors.

Table 1: Major Modern Applications of **Phenol**

Application Area	Specific Use	End Products
Polymer Production	Precursor to bisphenol A (BPA)	Polycarbonate plastics, epoxy resins[1][19]
Production of phenolic resins	Adhesives, laminates, coatings, molded products[19][20]	
Precursor to caprolactam	Nylon 6 fibers and resins[1][20]	
Pharmaceuticals	Synthesis of salicylic acid	Aspirin (acetylsalicylic acid)[21][22]
Synthesis of other drugs	Various analgesics, antiseptics, and other pharmaceuticals[21][23]	
Chemical Synthesis	Production of alkylphenols	Nonionic detergents, antioxidants[1]
Production of cyclohexanone	Precursor to adipic acid for nylon 6,6[1]	
Other Applications	Disinfectants and Antiseptics	Household cleaners, mouthwashes (in low concentrations)[24][25]
Herbicides	Phenoxy herbicides[1]	
Dyes and Indicators	Azo dyes, pH indicators[24][26]	

The Cumene Process: Modern **Phenol** Synthesis

The vast majority of **phenol** produced today is synthesized via the cumene process.[15][26] This three-step process is highly efficient and co-produces acetone, another valuable industrial chemical.

[Click to download full resolution via product page](#)

Conclusion: An Enduring Legacy in Science and Industry

The history of **phenol** is a compelling narrative of scientific inquiry and industrial innovation. From its humble origins in the byproducts of coal processing, **phenol** has risen to become a substance of immense importance. Its pivotal role in the development of antiseptic surgery

fundamentally changed the practice of medicine, while its application in the creation of Bakelite ushered in the age of plastics. Today, **phenol** remains a cornerstone of the chemical industry, a testament to its enduring utility as a versatile and indispensable chemical building block. The story of **phenol** serves as a powerful reminder of how the exploration of even the most seemingly unpromising materials can lead to discoveries that profoundly shape our world.

References

- Wikipedia. (n.d.). **Phenol**.
- **Phenol** History. (n.d.). History - **Phenol**.
- Ataman Kimya. (n.d.). **PHENOL**.
- Royal Society of Chemistry. (2009, August 31). Solving an infectious problem. RSC Education.
- Laskaris, Z., & Rizvi, Z. A. (2022). Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery. *Cureus*, 14(12), e33232.
- Hugo, W. B. (1978). **Phenols**: a review of their history and development as antimicrobial agents. *Microbios*, 23(92), 83-85.
- Wikipedia. (n.d.). Joseph Lister.
- Li, W., et al. (2022). Highly Efficient Extraction of **Phenolic** Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. *Molecules*, 27(23), 8563.
- Study.com. (n.d.). Video: **Phenolic** Acid Disinfectant | Definition, Toxicity & Usage.
- ResearchGate. (n.d.). Sir Joseph Lister and a depiction of surgery using **phenol** as disinfectant.
- The Role of **Phenol** (CAS 108-95-2) in Pharmaceutical Synthesis. (n.d.).
- Scientific.Net. (n.d.). Studies on the Extraction of **Phenols** from Coal Tar Produced in Multi-Generation System.
- Weir, J. M. (2025, May 26). The History of **Phenolics** In Healthcare Disinfection.
- Biology Stack Exchange. (2016, August 31). How is **phenol** antiseptic?.
- Study.com. (n.d.). **Phenolic** Acid Disinfectant | Definition, Toxicity & Usage - Lesson.
- Encyclopedia.com. (n.d.). **Phenol**.
- Patsnap Synapse. (2024, June 15). What is **Phenol** used for?.
- Grokipedia. (n.d.). Friedlieb Ferdinand Runge.
- Kiddle. (2025, October 17). Auguste Laurent Facts for Kids.
- Britannica. (2026, January 2). **Phenol** | Definition, Structure, Uses, & Facts.
- PENPET. (n.d.). **Phenol** for Advanced Chemical Synthesis Applications.
- Atlas Fibre. (2025, April 16). A Brief, Bold History of **Phenolics**.
- ACS Publications. (n.d.). A Review on the Extraction of **Phenols** from Coal Tar: Composition Distribution and Analysis, Methods and Mechanism, Process and Industrialization Prospect.

Energy & Fuels.

- GeeksforGeeks. (2025, July 23). Uses of **Phenol**.
- Vinipul Chemicals Pvt. Ltd. (2025, July 29). **Phenol** for Resin and Plastic Production – High Purity.
- Mental Floss. (2019, February 8). 7 Facts About Friedlieb Ferdinand Runge.
- Elsapa Alzahbi. (2024, February 5). What Is **Phenol** Used For in Everyday Products and Industries?.
- INEOS Group. (n.d.). **Phenol**.
- Chemwin. (2025, July 15). The Key Role of **Phenol** in Plastic Manufacturing.
- Semantic Scholar. (n.d.). Separation of **Phenolic** Compounds from Coal Tar.
- Wikipedia. (n.d.). Friedlieb Ferdinand Runge.
- ACS Publications. (n.d.). **Phenols** in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Benzene.
- Wikipedia. (n.d.). **Phenol** formaldehyde resin.
- GSC Online Press. (2023, September 7). Exploring the utilization of **phenolic** compounds in pharmaceuticals and healthcare.
- ResearchGate. (2025, August 10). Historical Perspectives of **Phenolic** Resins.
- Xometry. (2023, March 9). About **Phenol** Formaldehyde Resin.
- NSF Public Access Repository. (2022, May 9). **Phenols** in Pharmaceuticals: Analysis of a Recurring Motif.
- Wikipedia. (n.d.). Auguste Laurent.
- Britannica. (2025, December 12). Auguste Laurent | French Chemist & Organic Compound Pioneer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. History - Phenol [phenol.weebly.com]
- 3. atamankimya.com [atamankimya.com]
- 4. grokipedia.com [grokipedia.com]

- 5. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 6. Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction [mdpi.com]
- 7. Studies on the Extraction of Phenols from Coal Tar Produced in Multi-Generation System | Scientific.Net [scientific.net]
- 8. Solving an infectious problem | Feature | RSC Education [edu.rsc.org]
- 9. Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Joseph Lister - Wikipedia [en.wikipedia.org]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson | Study.com [study.com]
- 13. What is Phenol used for? [synapse.patsnap.com]
- 14. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
- 15. encyclopedia.com [encyclopedia.com]
- 16. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 17. xometry.com [xometry.com]
- 18. A Brief, Bold History of Phenolics - Atlas Fibre [atlasfibre.com]
- 19. johnmichaelweir.com [johnmichaelweir.com]
- 20. ineos.com [ineos.com]
- 21. nbino.com [nbino.com]
- 22. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 25. Uses of Phenol - GeeksforGeeks [geeksforgeeks.org]
- 26. Phenol Applications Driving Modern Product Innovations [peliswan.com]
- To cite this document: BenchChem. [Introduction: The Dual Legacy of a Simple Aromatic]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047542#history-of-phenol-discovery-and-applications\]](https://www.benchchem.com/product/b047542#history-of-phenol-discovery-and-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com